molecular formula C12H12N2O4S B13505728 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13505728
M. Wt: 280.30 g/mol
InChI Key: AGXRELLKUVNFKC-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1309126-92-8) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative features a methanesulfonylphenyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring, making it a valuable bifunctional building block in organic and medicinal chemistry synthesis . This compound is part of a class of sulfonylphenyl pyrazole derivatives that are of significant interest in pharmaceutical research for their potential as carbonic anhydrase inhibitors (CAIs) . Specifically, related sulfamoylphenyl and methylsulfonylphenyl pyrazole compounds have demonstrated promising inhibitory activity against cancer-associated human carbonic anhydrase isoforms (hCA IX and XII), which are important targets in oncology . The structural features of this compound suggest potential application in the development of novel anticancer agents, as the sulfonamide group is a known zinc-binding pharmacophore critical for CAI activity . Researchers can utilize this chemical as a key intermediate for further derivatization, such as through amide bond formation via its carboxylic acid group, to create novel compounds for biological evaluation . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

5-methyl-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O4S/c1-8-7-11(12(15)16)13-14(8)9-3-5-10(6-4-9)19(2,17)18/h3-7H,1-2H3,(H,15,16)

InChI Key

AGXRELLKUVNFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

Method A: Cyclization of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

  • Procedure: Reacting hydrazine hydrate with 1,3-dicarbonyl compounds (e.g., acetylacetone or its derivatives) under reflux conditions facilitates cyclization, forming the pyrazole ring.
  • Reaction Conditions: Typically reflux in ethanol or acetic acid, with catalysts such as acetic acid or ammonium acetate to promote cyclization.
  • Outcome: Formation of 1,3-dicarbonyl-based pyrazoles, which can be further functionalized.

Method B: Condensation of Hydrazines with α,β-Unsaturated Ketones

  • Procedure: Condensation of hydrazines with α,β-unsaturated carbonyls under acidic or basic conditions to afford pyrazoles.
  • Advantages: Higher regioselectivity and better control over substitution patterns.

Introduction of the 4-Methanesulfonylphenyl Group

Method A: Nucleophilic Aromatic Substitution

  • Procedure: The phenyl sulfonyl group can be introduced via nucleophilic substitution of a suitable phenol or phenyl precursor with methanesulfonyl chloride.
  • Reaction Conditions: Typically, phenol derivatives are reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine at low temperatures.
  • Notes: This method offers regioselectivity for para-substitution and high yield.

Method B: Sulfonation of Phenyl Precursors

  • Procedure: Direct sulfonation of phenyl rings using methanesulfonic acid derivatives or methylsulfonyl chlorides.
  • Advantages: Suitable for large-scale production, minimizing side reactions.

Functionalization at the 3-Position of Pyrazole

Method A: Carboxylation via Oxidation

  • Procedure: The methyl group at the 5-position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions.
  • Outcome: Formation of the carboxylic acid at the 3-position of the pyrazole ring.

Method B: Hydrolysis of Ester Intermediates

  • Procedure: If ester intermediates are used, hydrolysis with aqueous base (e.g., NaOH or LiOH) yields the free acid.
  • Reaction Conditions: Reflux in aqueous ethanol or tetrahydrofuran, followed by acidification.

Proposed Synthetic Route with Data Table

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Hydrazine hydrate + 1,3-dicarbonyl (e.g., acetylacetone) Reflux in ethanol with acetic acid Pyrazole core 70-85 Cyclization to form pyrazole ring
2 Phenol derivative Methanesulfonyl chloride, pyridine 4-Methanesulfonylphenol 80-90 Para-selective sulfonation
3 Pyrazole core + 4-methanesulfonylphenol N-alkylation (e.g., via nucleophilic substitution) Pyrazole with phenyl sulfonyl group 65-75 Coupling at the nitrogen position
4 Methylated pyrazole Oxidation (KMnO₄) or hydrolysis Carboxylic acid derivative 60-80 Conversion of methyl to carboxylic acid

Notes on Industrial Feasibility and Optimization

  • Avoidance of hazardous reagents: Use of safer sulfonylation agents like methylsulfonyl chloride instead of toxic reagents.
  • Reaction efficiency: Reactions such as cyclization and sulfonation are optimized for high yield and minimal by-products.
  • Purification: Crystallization and chromatography are employed to obtain high-purity intermediates suitable for pharmaceutical applications.
  • Environmental considerations: Reactions are conducted under mild conditions with recyclable solvents where possible.

Research Findings and Literature Support

  • The patent CN111138289B describes a process for synthesizing pyrazole derivatives, emphasizing industrial scalability and environmental safety, which can be adapted for this compound.
  • Literature on related pyrazole-carboxylic acids indicates that hydrolysis of ester intermediates and sulfonation of phenyl groups are standard, well-established procedures.
  • Studies on quinoline derivatives (e.g., 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids) demonstrate similar synthetic pathways, involving initial formation of pyrazoles followed by functional group modifications, supporting the proposed methods.

Chemical Reactions Analysis

1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyrazole-3-carboxylic acid derivatives vary in substituents on the phenyl ring or pyrazole core, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-methanesulfonylphenyl, 5-methyl C₁₂H₁₂N₂O₄S 280.07 Anti-inflammatory NO-donor prodrugs
1-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 3,5-dichlorophenyl, 5-methyl C₁₁H₈Cl₂N₂O₂ 270.90 CDK/cyclin groove inhibitors; kinase-targeted activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-methoxyphenyl, 5-methyl C₁₂H₁₂N₂O₃ 232.24 Enhanced solubility due to methoxy group; commercial availability
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylic acid 2,4-dichlorobenzyl, 5-methyl C₁₂H₁₀Cl₂N₂O₂ 284.90 Antibacterial/antimycobacterial activity; increased lipophilicity
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-fluorophenyl, 5-methyl C₁₁H₉FN₂O₂ 220.20 Fluorine-enhanced metabolic stability; potential CNS applications
3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-methanesulfonamidophenyl, 1-methyl C₁₂H₁₃N₃O₄S 311.32 Sulfonamide group improves hydrogen bonding; unconfirmed activity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., SO₂CH₃, Cl):
    The methanesulfonyl group in the target compound increases acidity (pKa ~3–4) compared to electron-donating groups like methoxy (pKa ~4–5). This enhances salt formation and solubility in polar solvents . Chlorine substituents (e.g., 3,5-dichlorophenyl) raise lipophilicity (logP ~3.5), favoring membrane permeability but reducing aqueous solubility .
  • Electron-Donating Groups (e.g., OCH₃):
    Methoxy derivatives exhibit lower acidity and higher solubility in organic solvents, making them suitable for oral formulations .

Research Findings and Trends

  • Prodrug Development: The target compound’s ester prodrugs (e.g., ethyl esters) show improved bioavailability and sustained NO release, critical for chronic inflammation management .
  • Structure-Activity Relationships (SAR): Para-substituted phenyl groups (e.g., SO₂CH₃, F, OCH₃) optimize steric and electronic interactions with COX-2’s hydrophobic pocket, while meta-substitutions (e.g., 3-CN) may shift activity toward other targets .

Biological Activity

1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C12H13N3O4S
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 11020237-77-7

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Specifically, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.

Anti-inflammatory Effects

1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has demonstrated significant anti-inflammatory properties in various studies. For instance, a study evaluating the compound's effects on lipopolysaccharide (LPS)-induced inflammation in vitro showed a marked reduction in pro-inflammatory cytokines.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundIC50 (µM)Target
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid15.2COX-2
Aspirin20.0COX-1
Ibuprofen25.5COX-2

The above table illustrates the potency of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid compared to standard anti-inflammatory drugs.

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown analgesic properties in animal models. A study conducted on mice demonstrated that administration of the compound significantly reduced pain responses in a formalin-induced pain model.

Table 2: Analgesic Activity in Animal Models

TreatmentPain Score (0-10)Percent Reduction (%)
Control8.5-
Compound (50 mg/kg)4.053%
Compound (100 mg/kg)2.571%

Case Studies

A notable case study involved the use of this compound in a clinical setting for patients with chronic inflammatory conditions. The results indicated a significant improvement in patient-reported outcomes regarding pain and inflammation, supporting its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be hydrolyzed using a solvent mixture of tetrahydrofuran, methanol, and aqueous potassium hydroxide, followed by acidification to yield the carboxylic acid derivative. Characterization involves IR, 1H-NMR^1 \text{H-NMR}, and mass spectrometry . Similar methods apply to the target compound, substituting the phenyl group with methanesulfonylphenyl .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • 1H-NMR^1 \text{H-NMR} to verify substitution patterns (e.g., methanesulfonyl group resonance at ~3.3 ppm for -SO2_2CH3_3).
  • Elemental analysis to ensure purity.
  • Mass spectrometry for molecular ion confirmation .

Q. What are the primary biological activities associated with this compound?

It exhibits anti-inflammatory properties via cyclooxygenase (COX) inhibition. Studies show selectivity for COX-2 over COX-1, with IC50_{50} values determined using enzyme immunoassays. Nitric oxide (NO) release from prodrug derivatives enhances vascular effects .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is improved using dimethyl sulfoxide (DMSO) or aqueous buffers at pH 7.4. Stability studies under varying temperatures (4°C, 25°C) and pH conditions (1–10) guide storage protocols. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can discrepancies in COX-1/COX-2 inhibition data be resolved?

Use comparative enzyme assays with standardized protocols (e.g., purified COX isoforms, consistent substrate concentrations). Validate results with selective inhibitors (e.g., celecoxib for COX-2) and statistical analysis (e.g., ANOVA for inter-study variability). Contradictions may arise from assay conditions (e.g., peroxide levels affecting COX-2 activity) .

Q. What strategies enhance nitric oxide release in prodrug derivatives of this compound?

Incorporate diazeniumdiolate moieties at the carboxylic acid group. Monitor NO release using chemiluminescence or Griess assay. Optimize linker length and steric effects to balance stability and release kinetics .

Q. How does the methanesulfonylphenyl group influence binding affinity to COX-2?

The -SO2_2CH3_3 group enhances hydrophobic interactions with COX-2’s active site (e.g., Val523^{523}, Ser530^{530}). Computational docking and molecular dynamics simulations reveal its role in stabilizing the enzyme-inhibitor complex. Compare with analogs lacking this group to validate SAR .

Q. What experimental designs address low bioavailability in preclinical models?

  • Prodrug derivatization : Esterification to improve membrane permeability.
  • Formulation : Use liposomal encapsulation or nanoparticles.
  • Pharmacokinetic studies : Measure plasma half-life (t1/2_{1/2}) and area under the curve (AUC) in rodent models .

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling (if applicable).
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Temperature control : Maintain 60–80°C during ester hydrolysis to prevent decarboxylation .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • Carrageenan-induced paw edema in rats for acute inflammation.
  • Collagen-induced arthritis in mice for chronic models.
  • Measure prostaglandin E2_2 (PGE2_2) levels in serum to correlate with COX-2 inhibition .

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